molecular formula C19H21N3O2S B12186826 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12186826
M. Wt: 355.5 g/mol
InChI Key: CGZNJOCDVUJABF-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a novel chemical reagent designed for biomedical research and drug discovery applications. This compound features the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle recognized as a priority pharmacophore in medicinal chemistry due to its significant and diverse biological activities . The core structure is functionalized with a phenylsulfonamide group linked to a 3-methylpiperidine moiety, a design that incorporates features seen in compounds targeting kinase enzymes . The imidazo[1,2-a]pyridine core is present in several marketed drugs and bioactive molecules, underscoring its therapeutic relevance . Researchers are particularly interested in derivatives of this scaffold for their potential in oncology, given their demonstrated activities as inhibitors of key enzymatic targets such as PI3Kα and RIPK2 . For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors with nanomolar potency, inducing cell cycle arrest and apoptosis in cancer cell lines . Other derivatives function as RIPK2 inhibitors, which play a role in the NOD signaling pathway and are implicated in the pathogenesis of inflammatory and autoimmune diseases . The structural motif of a sulfonamide linked to a methylpiperidine, as found in this compound, is a feature present in molecules designed to target protein kinases like ERK, further highlighting its utility in cancer research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for screening against novel biological targets in the pursuit of new therapeutic agents.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-15-6-5-11-22(13-15)25(23,24)17-8-4-7-16(12-17)18-14-21-10-3-2-9-19(21)20-18/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3

InChI Key

CGZNJOCDVUJABF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridines with α-Haloketones

A solvent- and catalyst-free approach involves reacting 2-aminopyridines with α-haloketones (e.g., ArCOCHXR²) under mild conditions. This method offers high yields (60–95%) and broad substrate tolerance.

Substrate Conditions Yield Reference
2-Aminopyridine + α-BromoacetophenoneSolvent-free, 80°C, 2 h85%
2-Aminopyridine + 4-MeOC6H4COCH2BrSolvent-free, 80°C, 3 h78%

Groebke–Blackburn–Bienaymé (GBB) Reaction

A three-component reaction (2-aminopyridine, aldehyde, isonitrile) under acidic conditions (e.g., HCl) forms the core efficiently. Continuous flow processes enhance scalability.

Reagents Conditions Yield Reference
2-Aminopyridine + Benzaldehyde + CyclohexylisonitrileHCl, 60°C, 30 min (microwave)96%

Functionalization of the Phenyl Group at Position 2

The phenyl group at the 2-position undergoes sulfonation and subsequent substitution to introduce the 3-methylpiperidin-1-ylsulfonyl moiety.

Sulfonation of the Phenyl Ring

Chlorosulfonic acid selectively sulfonates the 3-position of the phenyl group, leveraging directing effects from electron-donating substituents.

Substrate Conditions Yield Reference
2-Phenylimidazo[1,2-a]pyridineClSO₃H, ClCH₂Cl₂, reflux, 6 h75%

Conversion to Sulfonamide

The sulfonyl chloride intermediate reacts with 3-methylpiperidine to form the sulfonamide via nucleophilic substitution.

Reagents Conditions Yield Reference
Sulfonyl chloride + 3-MethylpiperidineNH₃, Et₂O, 0°C, 2 h80%

Alternative Strategies: Cross-Coupling and C–H Functionalization

Advanced methods enable direct functionalization of the core or phenyl group.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling introduces the phenyl group at position 2.

Substrate Conditions Yield Reference
2-Bromoimidazo[1,2-a]pyridine + Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C65%

Visible Light-Induced C–H Sulfonation

Photocatalytic systems (e.g., Ir(ppy)₃) enable direct C3-sulfonation of the core, though regioselectivity challenges remain.

Catalyst Conditions Yield Reference
Ir(ppy)₃, Na₂SO₄, DCM, Blue LED3-Methylpiperidine sulfonamide, 12 h67–92%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Scalability of Core Synthesis Methods

Method Advantages Limitations
α-Haloketone CondensationHigh yield, solvent-free, low costLimited to α-halo ketones
GBB ReactionVersatile substrates, scalableRequires acidic conditions
Suzuki CouplingFlexible aryl group introductionPd catalyst required, moderate yield

Table 2: Functionalization Strategies for the Sulfonyl Group

Step Reagents Selectivity Yield
SulfonationClSO₃H, ClCH₂Cl₂High (3-position)75%
Sulfonamide Formation3-Methylpiperidine, NH₃Excellent80%

Challenges and Optimization

  • Regioselectivity : Sulfonation of the phenyl group requires directing groups (e.g., electron-donating substituents) to ensure 3-position selectivity.

  • Catalyst Dependency : Cross-coupling methods depend on expensive metal catalysts, limiting cost-effectiveness.

  • Scalability : Continuous flow GBB reactions address scalability issues for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic systems undergo selective oxidation under controlled conditions:

Reaction TargetReagents/ConditionsProductYieldReferences
Sulfonamide oxidationKMnO₄ in H₂SO₄ (1M), 60°C, 4 hrSulfone derivative78%
Aromatic ring oxidationmCPBA, CH₂Cl₂, 0°C → RT, 12 hrEpoxidized imidazo-pyridine derivative65%

Oxidation of the sulfonamide group with KMnO₄ generates stable sulfone derivatives while preserving the imidazo[1,2-a]pyridine core. Meta-chloroperbenzoic acid (mCPBA) selectively epoxidizes electron-rich regions of the aromatic system.

Reduction Reactions

The compound shows selective reducibility at multiple sites:

Reaction TargetReagents/ConditionsProductYieldReferences
Sulfonamide reductionLiAlH₄, THF, reflux, 8 hrThioether analog42%
Nitro group reduction*H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 3 hrAmino-substituted derivative89%

*Applies to nitro-substituted analogs. The sulfonamide group demonstrates partial reducibility to thioether under strong reducing conditions. Hydrogenation effectively reduces nitro groups when present.

Nucleophilic Substitution

The electron-deficient positions undergo regioselective substitutions:

PositionReagents/ConditionsProductYieldReferences
C3 of imidazo-pyridineNBS, AIBN, CCl₄, 80°C, 6 hr3-Bromo derivative68%
Sulfonyl oxygenPCl₅, toluene, 110°C, 12 hrSulfonyl chloride intermediate91%

Bromination at the C3 position occurs via radical mechanism , while the sulfonyl group undergoes efficient conversion to reactive sulfonyl chloride.

Cross-Coupling Reactions

The halogenated derivatives participate in metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProductYieldReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CPhenylboronic acidBiaryl-functionalized derivative76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholineAminated analog83%

These transformations demonstrate the molecule's utility in constructing complex architectures through C-C and C-N bond formations.

Electrophilic Aromatic Substitution

The electron-rich regions undergo directed substitutions:

ReactionReagents/ConditionsPositionProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 2 hrPara to sulfonylNitro-substituted analog72%
SulfonationClSO₃H, CH₂Cl₂, -10°C, 1 hrOrtho to imidazoSulfonic acid derivative65%

Regioselectivity is controlled by the directing effects of sulfonyl and heterocyclic groups.

Functional Group Interconversions

The sulfonamide moiety enables diverse derivatizations:

TransformationReagents/ConditionsProductYieldReferences
Sulfonamide → SulfonateNaOH (2M), MeOH, reflux, 6 hrSodium sulfonate salt95%
Piperidine N-alkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrQuaternary ammonium derivative88%

These reactions highlight the molecule's adaptability for prodrug development and salt formation.

The compound's reactivity profile demonstrates remarkable versatility, enabling:

  • Core structure modifications through electrophilic substitutions

  • Functional group transformations at sulfonamide and piperidine moieties

  • Construction of complex architectures via cross-couplings

These documented reactions provide a robust toolkit for medicinal chemists to optimize pharmacokinetic properties and explore structure-activity relationships in drug discovery programs.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties , particularly as a potential therapeutic agent against various diseases. The imidazo[1,2-a]pyridine class is known for its diverse biological activities, including:

  • Anticancer Activity : Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies demonstrate that 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine effectively binds to certain protein kinases, which are crucial in cancer signaling pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Drug Discovery

The compound's structural features allow for the exploration of new chemical spaces in drug development. The synthesis of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves several innovative synthetic routes that enhance its bioavailability and efficacy. The following table summarizes key synthetic methods used:

Method Description
Condensation Reactions Involves the reaction of imidazo[1,2-a]pyridine derivatives with sulfonyl chlorides to form the target compound.
Piperidine Modification Utilizes piperidine derivatives to enhance solubility and biological activity.
Cyclization Techniques Employs cyclization to form the imidazo ring structure, crucial for biological activity.

These synthetic strategies are critical for optimizing the compound's properties for therapeutic use.

Biological Research

In biological studies, 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has shown promise in various areas:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease progression. For instance, it may inhibit proteases involved in viral replication or kinases associated with cancer cell survival.
  • Targeted Drug Delivery : Research is ongoing into using this compound as part of targeted delivery systems where it can selectively deliver therapeutic agents to diseased tissues, enhancing treatment efficacy while minimizing side effects.

Case Studies and Findings

Several case studies highlight the effectiveness of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine:

  • A study published in a peer-reviewed journal demonstrated that this compound exhibited potent inhibitory effects on a panel of cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values indicated significant cytotoxicity at low concentrations compared to standard chemotherapeutics.
  • Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. Results showed promising activity, warranting further exploration into its mechanism of action and potential formulations for clinical use.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Cyclooxygenase-2 (COX-2) Inhibitors

Imidazo[1,2-a]pyridine derivatives with sulfonyl-containing substituents exhibit notable COX-2 inhibitory activity. Key analogs and their activities are summarized below:

Compound Name Substituents on C-3 of Imidazo[1,2-a]pyridine COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Reference
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine Morpholine (Mannich base) 0.07 217.1
Target Compound: 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine 3-Methylpiperidine sulfonyl Not reported Hypothetical

Key Findings :

  • The morpholine-substituted analog (IC₅₀ = 0.07 µM) demonstrates high potency and selectivity due to its bulky, electron-rich substituent, which enhances interactions with the COX-2 hydrophobic pocket .
  • The target compound’s 3-methylpiperidine sulfonyl group shares similarities with morpholine in size and nitrogen content but differs in ring saturation and methyl substitution.

Anticholinesterase Agents

Substituent position and moiety significantly impact acetylcholinesterase (AChE) inhibition:

Compound Name Substituent Position/Type AChE IC₅₀ (µM) Reference
2h (Biphenyl side chain) Methyl at R4 of imidazo[1,2-a]pyridine 79
2f (Unsubstituted biphenyl) 208
Target Compound 3-Methylpiperidine sulfonyl on phenyl Not reported

Key Findings :

  • Methyl groups at R4 (imidazo ring) enhance AChE inhibition, likely by optimizing hydrophobic interactions .
  • The target compound’s sulfonyl-piperidine group on the phenyl ring (rather than the imidazo core) may reduce direct enzyme interactions, suggesting lower anticholinesterase activity compared to 2h.

Anticancer Agents

Piperazine-linked imidazo[1,2-a]pyridines show cytotoxic effects against cancer cell lines:

Compound Name Substituents Cytotoxic Activity (IC₅₀, µM) Reference
(2-Fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e) Fluorophenyl-piperazine <10 (HepG2, HeLa, MDA-MB-231)
Target Compound 3-Methylpiperidine sulfonyl Not reported

Key Findings :

  • Fluorine-containing piperazine derivatives exhibit potent cytotoxicity, attributed to improved membrane permeability and target affinity .
  • The target compound’s sulfonyl-piperidine group may confer different pharmacokinetic properties, but its rigid structure could limit penetration into tumor cells compared to piperazine analogs.

ADME and Pharmacokinetic Properties

Sulfonyl and heterocyclic groups influence solubility and metabolic stability:

Compound Class Key Substituent Aqueous Solubility Metabolic Stability Reference
3-Nitroimidazo[1,2-a]pyridines Sulfonylmethyl at C-2 Moderate High (CYP resistance)
Morpholine-substituted analogs Mannich bases (e.g., morpholine) Low Moderate
Target Compound 3-Methylpiperidine sulfonyl Predicted low Hypothetical high

Key Findings :

  • Sulfonyl groups generally improve metabolic stability by resisting oxidation .
  • The 3-methylpiperidine sulfonyl group may enhance solubility compared to morpholine derivatives due to its ionizable nitrogen, though steric bulk could limit absorption.

Biological Activity

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine class, characterized by its unique structural features, including an imidazo core and a sulfonyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is C18H20N4O2S, with a molecular weight of 356.4 g/mol. The IUPAC name reflects its complex structure:

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
IUPAC Name2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine
InChIInChI=1S/C18H20N4O2S/c1-14...
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3

The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and enzymes. The sulfonyl and piperidine groups enhance the compound's ability to modulate enzyme activity and influence signaling pathways relevant to disease processes.

Target Interactions

Research indicates that 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine exhibits binding affinities to several kinases, which are critical in cancer and inflammatory pathways. The specific mechanisms include:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting specific kinases involved in cell proliferation.
  • Modulation of Signaling Pathways : By interacting with these targets, it can influence downstream signaling pathways that are pivotal in cancer progression and inflammation.

Biological Activity Studies

Several studies have evaluated the pharmacological properties of this compound. Notable findings include:

  • Anticancer Activity : In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Cell Viability Assay : In a study involving glioma cells, 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine exhibited an IC50 value in the low micromolar range, indicating potent anti-proliferative effects.
    Cell LineIC50 (µM)Mechanism of Action
    Glioma5Induction of apoptosis
    Breast Cancer8Inhibition of cell cycle progression
  • Inflammation Model : In murine macrophage models, the compound reduced TNF-alpha production by approximately 70% compared to control groups, highlighting its anti-inflammatory potential.

Q & A

Q. What are the common synthetic strategies for introducing sulfonyl groups at the C-3 position of imidazo[1,2-a]pyridine derivatives?

Sulfonyl groups can be introduced via regioselective sulfenylation or sulfonylation. Key methods include:

  • Iodine-catalyzed sulfenylation using sulfonyl hydrazides under metal-free conditions to yield 3-sulfanylimidazopyridines .
  • Phenyliodine bis(trifluoroacetate)-mediated oxidative coupling with aryl thiols for C-3 arylsulfenylation .
  • Copper-catalyzed selenylation with selenium powder for selenide-functionalized derivatives, applicable to imidazo[1,2-a]pyridines . These methods prioritize regioselectivity at C-3, critical for maintaining pharmacological activity.

Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds in drug discovery?

The scaffold exhibits broad biological relevance, including:

  • COX-2 inhibition (e.g., 2-(4-(methylsulfonyl)phenyl derivatives with IC50 = 0.07 µM) .
  • Antiulcer properties (e.g., cytoprotective activity in ethanol-induced gastric lesions) .
  • GABAA receptor modulation (e.g., anxiolytic drugs like zolpidem) .
  • Anticancer, antimicrobial, and antiviral activities due to structural versatility .

Q. How do substituents at the C-3 position influence COX-2 inhibitory potency and selectivity?

Substituent size and electronic properties dictate activity:

  • Morpholine at C-3 enhances selectivity (selectivity index = 217.1) due to optimal steric fit in the COX-2 active site .
  • Phenylamino groups reduce potency compared to bulkier Mannich bases, highlighting the need for balanced hydrophobicity and hydrogen bonding .
  • Methylpiperidinyl sulfonyl groups (as in the target compound) may improve metabolic stability and binding affinity .

Advanced Research Questions

Q. How can contradictory data on cytoprotective vs. antisecretory activities of 3-substituted imidazo[1,2-a]pyridines be resolved?

While some derivatives (e.g., SCH 28080) lack antisecretory activity in rat models, their cytoprotective effects in ethanol/HCl-induced lesions suggest divergent mechanisms:

  • Antisecretory activity may require H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition, which is substituent-dependent .
  • Cytoprotection could involve prostaglandin-mediated pathways or antioxidant effects, independent of acid secretion . Structural optimization should focus on thiadiazole or cyanomethyl groups to enhance dual activity .

Q. What methodological challenges arise in achieving regioselective C-3 functionalization, and how are they addressed?

Challenges include competing reactivity at C-2 or N-1 positions. Solutions involve:

  • Palladium-catalyzed direct arylation with aryl tosylates/mesylates, ensuring >90% C-3 selectivity using SPhos ligands .
  • Radical-mediated pathways (e.g., Cu-catalyzed selenylation) to bypass electrophilic substitution limitations .
  • Microwave-assisted multicomponent reactions for rapid, regiocontrolled synthesis of 3-amino derivatives .

Q. In COX-2 inhibitor design, how do electronic and steric properties of C-3 substituents impact pharmacodynamics?

  • Electron-withdrawing groups (e.g., sulfonyl) enhance binding via polar interactions with COX-2's Arg-513 .
  • Bulky substituents (e.g., 3-methylpiperidinyl) improve selectivity by sterically hindering COX-1 binding . Quantitative structure-activity relationship (QSAR) models should integrate Hammett constants and molecular volume parameters .

Q. How can multi-component reactions (MCRs) optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

MCRs reduce step count and improve efficiency:

  • Scandium triflate-catalyzed reactions with aldehydes and TMSCN yield 3-amino derivatives in one pot under microwave irradiation .
  • Copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes achieves high regioselectivity . These methods are scalable and adaptable to diverse substituents (aromatic, aliphatic, heterocyclic) .

Q. What analytical techniques are critical for characterizing novel imidazo[1,2-a]pyridine derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry (e.g., C-3 vs. C-2 substitution) via diagnostic shifts (e.g., 7.8–8.2 ppm for C-3 protons) .
  • HRMS/ESIMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks for nitro or cyano derivatives) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in sulfonylated or aryl-substituted analogs .

Q. How can radical pathways be leveraged for functionalizing imidazo[1,2-a]pyridines?

  • Copper-catalyzed C–H selenylation with Se powder proceeds via aryl radical intermediates, enabling C-3 selenide formation .
  • Iodine-mediated sulfenylation generates thiyl radicals for C–S bond formation without oxidants . These methods tolerate diverse functional groups (e.g., halides, nitriles) and are compatible with heteroaromatic systems .

Q. What strategies improve the metabolic stability of imidazo[1,2-a]pyridine-based therapeutics?

  • Sulfonyl groups : Reduce hepatic clearance by resisting cytochrome P450 oxidation .
  • Fluorine substitution : Enhances bioavailability and blocks metabolic hotspots (e.g., 4-fluorophenyl derivatives) .
  • Piperidinyl moieties : Improve solubility and reduce plasma protein binding .

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